molecular formula C12H10ClN3OS B273882 N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

Cat. No. B273882
M. Wt: 279.75 g/mol
InChI Key: OBPSLGRIJVEXPY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide, also known as isoniazid, is a synthetic compound that is widely used as an anti-tuberculosis drug. It was first synthesized in 1951 by the Swiss chemist Paul Ehrlich and has since become one of the most important drugs in the treatment of tuberculosis. Isoniazid works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium.

Mechanism of Action

The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide involves the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are long-chain fatty acids that are covalently linked to the arabinogalactan-peptidoglycan complex in the cell wall. Isoniazid inhibits the synthesis of mycolic acids by targeting the enzyme InhA, which is involved in the synthesis of the fatty acid precursors of mycolic acids. Inhibition of InhA leads to a disruption of the cell wall, which ultimately results in the death of the tuberculosis bacterium.
Biochemical and Physiological Effects:
Isoniazid has several biochemical and physiological effects. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Isoniazid is metabolized in the liver by acetylation, which results in the formation of acetylN'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide and other metabolites. The acetylation of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide is a genetically determined trait, and individuals who are slow acetylators may have higher levels of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide in their blood and are at a higher risk of toxicity. Isoniazid has been associated with several side effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.

Advantages and Limitations for Lab Experiments

Isoniazid has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and can be easily synthesized on a large scale. Isoniazid has been extensively studied for its anti-tuberculosis activity and has been used as a tool in research to study the metabolism of drugs and the role of mycolic acids in the cell wall of the tuberculosis bacterium. However, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has several limitations for lab experiments. It has been associated with several side effects, including hepatotoxicity and peripheral neuropathy, which can limit its use in certain experimental settings. In addition, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.

Future Directions

There are several future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide. One area of research is the development of new drugs that target the same pathway as N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide but with improved efficacy and fewer side effects. Another area of research is the development of new diagnostic tools for tuberculosis that can detect drug-resistant strains of the bacteria. In addition, there is a need for better understanding of the mechanisms of drug resistance in tuberculosis and the development of strategies to overcome it. Finally, there is a need for better understanding of the role of mycolic acids in the cell wall of the tuberculosis bacterium and the development of drugs that target this pathway.

Synthesis Methods

The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 5-chloro-2-thiophene carboxaldehyde in the presence of an acid catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide. The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Isoniazid has been extensively studied for its anti-tuberculosis activity. It is used as a first-line drug in the treatment of tuberculosis, both alone and in combination with other drugs. Isoniazid has also been investigated for its potential use in the treatment of other diseases, such as leprosy and HIV. In addition, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has been used as a tool in research to study the metabolism of drugs and the role of mycolic acids in the cell wall of the tuberculosis bacterium.

properties

Product Name

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H10ClN3OS/c1-8(10-2-3-11(13)18-10)15-16-12(17)9-4-6-14-7-5-9/h2-7H,1H3,(H,16,17)/b15-8+

InChI Key

OBPSLGRIJVEXPY-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(S2)Cl

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(S2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(S2)Cl

Origin of Product

United States

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